3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
3-(4-fluorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22FN5O4 and its molecular weight is 415.425. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
This compound belongs to a class of imidazo[2,1-f]purine-2,4-dione derivatives, which have been synthesized and evaluated for their potential pharmacological activities. For instance, derivatives have been studied for their anxiolytic-like and antidepressant activities. These compounds are potent ligands for the 5-HT(1A) receptor, showing promise in preclinical studies for anxiety and depression treatment modalities. A notable study synthesized a series of N-8-arylpiperazinylpropyl derivatives, showing anxiolytic-like and antidepressant activities in mice comparable to traditional medications like Diazepam and Imipramine (Zagórska et al., 2009).
Biological Evaluation for Antidepressant Agents
Further exploration into 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has identified potent 5-HT1A/5-HT7 receptor ligands with potential antidepressant and anxiolytic effects. Preliminary pharmacological in vivo studies highlighted a compound that showed potential antidepressant activity in mice, with an efficacy greater than the reference anxiolytic drug, diazepam (Zagórska et al., 2016).
Dual-Target Directed Ligands
Investigations into novel multi-target directed ligands based on annelated xanthine scaffold with aromatic substituents have been conducted. These compounds aim at adenosine receptor antagonistic activity combined with monoamine oxidase B (MAO-B) inhibition, showing promise for neurodegenerative diseases treatment, particularly Parkinson's disease. The systematic modification of these structures has led to the development of potent dual-acting ligands, displaying high selectivity and potential disease-modifying effects (Załuski et al., 2019).
Anticonvulsant Activity Study
The compound's derivatives have also been synthesized and tested for anticonvulsant activity, demonstrating the chemical versatility and potential therapeutic applications of this class in addressing seizure-related disorders. Although specific to a closely related compound, this research avenue highlights the broader potential of imidazo[2,1-f]purine derivatives in medical research (Kelley et al., 1995).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O4/c1-13-11-25-16-17(22-19(25)24(13)7-9-30-10-8-27)23(2)20(29)26(18(16)28)12-14-3-5-15(21)6-4-14/h3-6,11,27H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGWBZQHBOOAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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